1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrazolo[3,4-c]pyridine core structure, which is known for its biological and chemical reactivity.
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with a suitable pyridine derivative in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol These compounds share similar core structures but differ in their substituents and specific chemical properties. The unique features of this compound make it particularly interesting for research and development .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-2-5(6)7(10-11)8(12)13;/h9H,2-4H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICTQXQQDAPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706461-16-6 |
Source
|
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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